3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a fluorene moiety attached to a cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 9H-fluoren-2-amine with 5,5-dimethyl-2-cyclohexen-1-one under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic addition to the cyclohexenone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like NH3, RSH in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted fluorenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Wirkmechanismus
The mechanism of action of 3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-fluoren-2-ylamine: Shares the fluorene moiety but lacks the cyclohexenone ring.
5,5-dimethyl-2-cyclohexen-1-one: Contains the cyclohexenone ring but lacks the fluorene moiety.
2,7-dichloro-9H-fluorene: A fluorene derivative with chlorine substituents.
Uniqueness
3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to the combination of the fluorene and cyclohexenone moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C21H21NO |
---|---|
Molekulargewicht |
303.4g/mol |
IUPAC-Name |
3-(9H-fluoren-2-ylamino)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H21NO/c1-21(2)12-17(11-18(23)13-21)22-16-7-8-20-15(10-16)9-14-5-3-4-6-19(14)20/h3-8,10-11,22H,9,12-13H2,1-2H3 |
InChI-Schlüssel |
UPVIYVOEIBWKNU-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.